3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a piperidin-1-yl group at the 6-position and a 3,5-dimethylbenzenesulfonamide moiety attached via a phenyl linker. The piperidine ring contributes to conformational flexibility, while the dimethyl substitution on the benzene ring may enhance lipophilicity and influence target binding.
Properties
IUPAC Name |
3,5-dimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-17-13-18(2)15-21(14-17)30(28,29)26-20-8-6-7-19(16-20)22-9-10-23(25-24-22)27-11-4-3-5-12-27/h6-10,13-16,26H,3-5,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPRCIPTZILBGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the aryl halide and the boronic acid . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications across different fields:
Pharmaceutical Development
The compound has shown promise as a potential therapeutic agent due to its ability to inhibit phosphodiesterase 4 (PDE4). PDE4 inhibitors are being explored for their role in treating various inflammatory and autoimmune diseases, including:
- Asthma
- Chronic Obstructive Pulmonary Disease (COPD)
- Rheumatoid Arthritis
- Inflammatory Bowel Disease
Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which can suppress inflammatory responses in immune cells like macrophages and lymphocytes .
Anticancer Research
Research indicates that compounds similar to 3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide may possess anticancer properties. The mechanism involves modulation of signaling pathways that regulate cell proliferation and apoptosis. Studies have suggested that such compounds can induce apoptosis in cancer cells while sparing normal cells .
Antimicrobial Activity
The sulfonamide structure is known for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical and preclinical settings:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
*Estimated based on structural analogs.
Key Insights:
Ring Substituent Effects: The piperidine ring in the target compound provides a larger, more flexible heterocycle compared to pyrrolidine (G620-0261) or morpholine (G620-0044). Morpholine’s oxygen atom may improve solubility but reduce membrane permeability .
Benzene Ring Modifications :
- The 3,5-dimethyl substitution in the target compound balances lipophilicity and steric effects. In contrast, G620-0007’s 2-methoxy-4,5-dimethyl substitution increases logP (5.32) and polar surface area (72.906 Ų), suggesting slower metabolic clearance but reduced aqueous solubility .
Biological Implications :
- Sulfonamides with pyrrolidine (G620-0261) or morpholine (G620-0044) substituents may exhibit varied antimicrobial activity, as seen in related triazine-sulfonamide hybrids . The target compound’s piperidine group could enhance binding to bacterial targets requiring hydrophobic interactions.
Biological Activity
3,5-Dimethyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H26N4O2S
- Molecular Weight : 426.54 g/mol
The presence of the sulfonamide group and the piperidine moiety contributes to its potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. This mechanism is common among sulfonamide derivatives.
- Receptor Modulation : The piperidine moiety may enhance the binding affinity to specific receptors, modulating their function and influencing cellular signaling pathways.
Cardiovascular Effects
Research has indicated that some sulfonamide derivatives can influence cardiovascular parameters. A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results demonstrated that certain compounds could significantly alter these parameters, suggesting potential applications in treating cardiovascular diseases .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound 1 (Benzenesulfonamide) | 0.001 | Decreased perfusion pressure |
| Compound 2 (4-(2-aminoethyl)-benzenesulfonamide) | 0.001 | Significant decrease |
| Compound 3 (4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamide) | 0.001 | Moderate decrease |
This table summarizes findings from a study that assessed the biological activity of different sulfonamide derivatives on perfusion pressure.
Cancer Research
Recent studies have explored the role of kinase inhibitors in cancer therapy. Given the structural features of this compound, it may exhibit similar properties as a kinase inhibitor, targeting dysregulated pathways in cancer cells .
Case Studies and Research Findings
A notable case study involved the evaluation of a related compound's effects on cancer cell lines. The study found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer types, indicating that further research into this compound could yield valuable insights into its therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
